molecular formula C12H11FN4O3 B4307873 N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4307873
M. Wt: 278.24 g/mol
InChI Key: CPDSRQGKBPVGKX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling with Fluorophenyl Group: The nitrated pyrazole is then coupled with a 3-fluorophenyl derivative through a nucleophilic substitution reaction.

    Amidation: Finally, the resulting intermediate is subjected to amidation with a suitable amine to form the propanamide moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the fluorophenyl group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring or fluorophenyl group.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. Its structural analogs are explored for their efficacy in treating various diseases, including infections and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The nitro group and the pyrazole ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
  • N-(3-bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
  • N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Comparison: N-(3-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications compared to their chloro, bromo, or methyl analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3/c1-8(16-7-11(6-14-16)17(19)20)12(18)15-10-4-2-3-9(13)5-10/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDSRQGKBPVGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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